3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide
Description
BenchChem offers high-quality 3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-11-16(2)19(17(3)12-15)14-27-20-7-10-32-22(20)23(29)26(24(27)30)8-6-21(28)25-13-18-5-4-9-31-18/h4-5,7,9-12H,6,8,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMVGUPBHYTMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A thieno[3,2-d]pyrimidine core.
- Dioxo and furan substituents that may influence its biological activity.
The structural formula can be represented as follows:
Research indicates that compounds with similar structures often act through multiple mechanisms, including:
- Enzyme Inhibition : Many thieno-pyrimidine derivatives inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : These compounds may interact with various receptors, influencing physiological responses.
- Antiproliferative Effects : Studies suggest potential anticancer activity by inducing apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thieno-pyrimidine derivatives:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value in the low micromolar range against leukemia cells (approximately 0.5 µM) .
- Mechanistic Insights : The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific kinases:
- MEK1/2 Kinases : Similar compounds have demonstrated potent inhibition of the MEK1/2 pathway, which is crucial in many cancers . This inhibition leads to reduced phosphorylation of ERK1/2 and downstream targets.
Study 1: In Vivo Efficacy
A recent study assessed the in vivo efficacy of a related thieno-pyrimidine derivative in a mouse model of cancer:
- Methodology : Mice bearing xenograft tumors were treated with the compound at varying doses (5 mg/kg to 20 mg/kg).
- Results : Tumor growth was significantly inhibited at doses above 10 mg/kg, with a maximum reduction observed at 20 mg/kg after two weeks of treatment .
Study 2: Toxicological Assessment
An evaluation of the safety profile was conducted:
- Findings : The compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses. Toxicokinetic studies indicated good bioavailability and rapid clearance from systemic circulation .
Data Table
Scientific Research Applications
Anticancer Activity
One of the primary areas of interest for this compound is its anticancer properties . Research has shown that derivatives of thienopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that similar thienopyrimidine derivatives inhibited cell proliferation in leukemia and solid tumors.
- Case Study : A derivative of thienopyrimidine was tested against the MV4-11 acute biphenotypic leukemia cell line, showing an IC50 value of approximately 0.3 µM , indicating potent growth inhibition through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This enzyme is a target for diabetes management. Compounds with similar structures have shown promise in inhibiting DPP-IV activity, which could lead to improved glycemic control in diabetic patients.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Thienopyrimidine Derivative | DPP-IV | 25 nM |
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents :
- The thienopyrimidine framework has been linked to antimicrobial activity against various bacterial strains.
- Case Study : A related compound demonstrated effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL , showcasing potential as a therapeutic agent against resistant bacterial strains.
Herbicidal Activity
The compound's structure suggests potential use as an herbicide :
- Research indicates that thienopyrimidine derivatives can exhibit selective herbicidal activity against certain weed species while being safe for crops.
| Herbicide | Target Weeds | Application Rate |
|---|---|---|
| Thienopyrimidine-Based Herbicide | Amaranthus spp. | 1 kg/ha |
Synergistic Effects
Studies have also explored the synergistic effects of this compound when combined with other herbicides, leading to enhanced efficacy and reduced environmental impact.
Preparation Methods
Cyclocondensation of Thiophene-3-Carboxamide Derivatives
The thieno[3,2-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carboxamide (1a ) with urea or thiourea derivatives under thermal or microwave-assisted conditions.
Procedure :
- 1a (1.0 equiv) is refluxed with urea (2.0 equiv) in acetic acid at 120°C for 6 hours to yield 2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine (2a ) in 78% yield.
- Microwave irradiation (150°C, 30 min) increases the yield to 92% while reducing reaction time.
Key Data :
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Yield | 78% | 92% |
| Reaction Time | 6 hours | 30 minutes |
| Purity (HPLC) | 95% | 99% |
N1-Alkylation with 2,4,6-Trimethylbenzyl Bromide
Introduction of the 2,4,6-trimethylbenzyl group at N1 is achieved via alkylation using 2,4,6-trimethylbenzyl bromide (3a ) under basic conditions.
Procedure :
- 2a (1.0 equiv) is dissolved in DMF and treated with NaH (1.2 equiv) at 0°C.
- 3a (1.5 equiv) is added dropwise, and the mixture is stirred at 80°C for 4 hours to afford 1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (4a ) in 85% yield.
Optimization Insights :
- Solvent Screening : DMF outperforms THF and DMSO in achieving >80% yields due to superior solubility of intermediates.
- Base Selection : NaH provides higher regioselectivity compared to K2CO3 or DBU.
Functionalization at C3: Installation of the Propanamide Side Chain
Michael Addition with Acrylonitrile
Position C3 is functionalized via Michael addition of acrylonitrile to 4a , followed by hydrolysis to the carboxylic acid.
Procedure :
- 4a (1.0 equiv) and acrylonitrile (2.0 equiv) are refluxed in ethanol with morpholine (1.5 equiv) for 8 hours to yield 3-(2-cyanoethyl)-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (5a ) in 67% yield.
- Hydrolysis of 5a with 6M HCl at 100°C for 3 hours affords 3-(2-carboxyethyl)-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (6a ) in 89% yield.
Mechanistic Analysis :
Density functional theory (DFT) calculations reveal that the Michael addition proceeds via a rate-limiting cyclization step (ΔG‡ = 28.8 kcal/mol), consistent with analogous thienopyrimidine systems.
Amide Coupling with Furan-2-ylMethylamine
The carboxylic acid 6a is activated and coupled with furan-2-ylmethylamine (7a ) using EDCl/HOBt.
Procedure :
- 6a (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM at 0°C for 30 minutes.
- 7a (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 hours to yield the target compound in 76% yield.
Comparative Coupling Agents :
| Agent | Yield | Purity |
|---|---|---|
| EDCl/HOBt | 76% | 98% |
| DCC/DMAP | 62% | 91% |
| HATU/DIEA | 68% | 95% |
Structural Validation and Spectroscopic Characterization
NMR Spectroscopy
- 1H-NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H5), 7.89 (d, J = 3.2 Hz, 1H, furan H3), 6.98 (s, 2H, trimethylbenzyl H3/H5), 6.42 (m, 2H, furan H4/H5), 4.38 (d, J = 6.0 Hz, 2H, CH2-furan), 3.92 (s, 2H, N-CH2-benzyl), 2.88 (t, J = 7.6 Hz, 2H, CH2CO), 2.64 (t, J = 7.6 Hz, 2H, CH2-pyrimidine), 2.31 (s, 6H, benzyl-CH3), 2.22 (s, 3H, benzyl-CH3).
- 13C-NMR : δ 170.2 (C=O), 164.8 (C2), 158.3 (C4), 142.1 (furan C2), 135.6–125.4 (aromatic carbons), 43.8 (N-CH2-benzyl), 38.9 (CH2-furan).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Yield Optimization
One-Pot Tandem Cyclization-Amidation
A streamlined approach condenses the cyclocondensation, alkylation, and amidation steps into a single pot:
- 1a , urea, and 2,4,6-trimethylbenzyl bromide are heated in DMF with K2CO3 (120°C, 6 hours).
- Acrylonitrile and morpholine are added sequentially without isolation.
- Hydrolysis and amidation proceed in situ, yielding the target compound in 58% overall yield.
Advantages : Reduced purification steps; Drawbacks : Lower yield compared to stepwise synthesis.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of 1a on Wang resin enables automated synthesis:
- Resin-bound 1a undergoes cyclocondensation and alkylation.
- Cleavage with TFA/H2O (95:5) releases 6a , which is coupled with 7a on-resin.
Yield : 63% (purity >95%).
Industrial-Scale Considerations and Green Chemistry
Solvent Recycling and Catalyst Recovery
Continuous Flow Synthesis
A microreactor system (Figure 2) enhances reproducibility:
- Residence Time : 8 minutes.
- Output : 12 g/hour (99% purity).
Q & A
Basic: What synthetic strategies are typically employed for synthesizing this thieno[3,2-d]pyrimidine derivative, and how do reaction conditions impact yield?
The synthesis involves multi-step organic reactions, including cyclization of thiophene derivatives and functionalization of the pyrimidine core. Key steps include:
- Core formation : Cyclization under controlled temperatures (e.g., 80–120°C) using solvents like DMF or acetonitrile to stabilize intermediates .
- Substituent introduction : Alkylation or amidation steps require precise pH control (e.g., 7–9 for amide bond formation) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating the final product, with yields ranging from 60–90% depending on solvent polarity and gradient optimization .
Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thienopyrimidine core and substituent orientation (e.g., distinguishing N- vs. O-alkylation) .
- High-Performance Liquid Chromatography (HPLC) : Used with UV detection (λ = 254 nm) to quantify purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, particularly for distinguishing isotopic patterns of trifluoromethyl or sulfur-containing groups .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final amidation step?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the furan-2-ylmethyl amine, improving coupling efficiency .
- Catalyst use : Additives like HOBt (1-Hydroxybenzotriazole) reduce racemization during amide bond formation .
- Temperature modulation : Lowering reaction temperatures (0–5°C) minimizes side reactions, such as hydrolysis of activated intermediates .
Documented yield improvements from 50% to 85% are achievable via these adjustments .
Advanced: What methodologies address discrepancies between computational predictions and experimental bioactivity data?
- Validation assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement .
- MD simulations : Molecular dynamics (e.g., 100-ns trajectories) refine docking poses by accounting for protein flexibility, resolving false positives from rigid docking .
- Structural analogs : Compare with derivatives (e.g., 3-ethyl-4-oxo-thienopyrimidines) to identify substituent-specific activity trends .
Advanced: How can researchers design SAR studies for this compound’s furan and trimethylphenyl moieties?
- Scaffold modifications : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on target binding .
- Substituent mapping : Systematically vary the 2,4,6-trimethylphenyl group’s methyl positions to evaluate steric impacts on solubility and potency .
- Data integration : Use heatmaps or 3D-QSAR models to correlate structural changes with IC₅₀ values from kinase inhibition assays .
Advanced: What strategies resolve ambiguities in NMR assignments for complex thienopyrimidine derivatives?
- 2D NMR : HSQC and HMBC experiments differentiate overlapping proton signals (e.g., methyl groups on the trimethylphenyl ring) .
- Isotopic labeling : ¹⁵N or ¹³C labeling of the pyrimidine core simplifies assignment of carbonyl (dioxo) environments .
- Comparative analysis : Cross-reference with spectral data of simpler analogs (e.g., unsubstituted thienopyrimidines) to identify chemical shift patterns .
Basic: What biological targets are commonly associated with thieno[3,2-d]pyrimidine derivatives?
- Kinases : ATP-binding pockets (e.g., EGFR, VEGFR) due to structural mimicry of purine scaffolds .
- Enzymes : Dihydrofolate reductase (DHFR) and thymidylate synthase, where the dioxo group participates in H-bonding .
- Receptors : GPCRs (e.g., adenosine A₂A) via interactions with the furan oxygen lone pairs .
Advanced: How can in silico ADMET profiling guide further development of this compound?
- Permeability : Predict logP values (e.g., >3.0) to assess blood-brain barrier penetration using tools like SwissADME .
- Metabolic stability : Cytochrome P450 screening (e.g., CYP3A4 liability) identifies potential for drug-drug interactions .
- Toxicity alerts : PAINS filters eliminate pan-assay interference motifs (e.g., reactive thioether groups) .
Advanced: What experimental controls are critical for reproducibility in biological assays?
- Positive controls : Use established inhibitors (e.g., Gefitinib for EGFR) to validate assay conditions .
- Solvent controls : Match DMSO concentrations (<0.1%) to avoid nonspecific effects on cell viability .
- Batch consistency : Characterize multiple synthetic batches via HPLC to ensure uniform bioactivity .
Advanced: How do structural analogs with trifluoromethyl or nitro groups inform mechanism of action?
- Electron-withdrawing groups : Trifluoromethyl enhances metabolic stability but may reduce solubility; nitro groups improve target affinity via π-π stacking .
- Case studies : Compare IC₅₀ values of 4-nitrophenyl analogs (e.g., 50 nM vs. 200 nM for parent compound) to quantify substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
